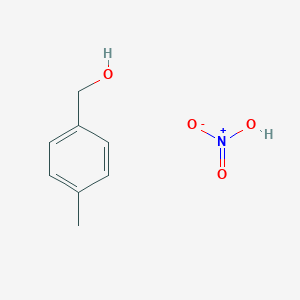
(4-Methylphenyl)methanol;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methanol;nitric acid typically involves the esterification of (4-Methylphenyl)methanol with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves mixing (4-Methylphenyl)methanol with concentrated nitric acid and heating the mixture to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to handle significant quantities of reactants and produce the compound efficiently. The use of advanced reactors and continuous flow systems can enhance the production rate and ensure consistent quality of the product.
化学反应分析
Types of Reactions
(4-Methylphenyl)methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylbenzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
(4-Methylphenyl)methanol;nitric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methylphenyl)methanol;nitric acid involves its interaction with molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release nitric acid, which can then participate in various biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological processes.
相似化合物的比较
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl group on the aromatic ring.
4-Methylbenzyl alcohol: Similar structure but lacks the ester group.
Nitrobenzene: Contains a nitro group instead of an ester group.
Uniqueness
(4-Methylphenyl)methanol;nitric acid is unique due to the presence of both an ester group and a methyl-substituted aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
13527-05-4 |
|---|---|
分子式 |
C8H11NO4 |
分子量 |
185.18 g/mol |
IUPAC 名称 |
(4-methylphenyl)methanol;nitric acid |
InChI |
InChI=1S/C8H10O.HNO3/c1-7-2-4-8(6-9)5-3-7;2-1(3)4/h2-5,9H,6H2,1H3;(H,2,3,4) |
InChI 键 |
PEWKNULHKLWXBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CO.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















